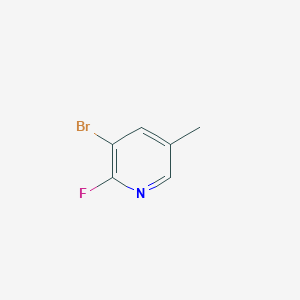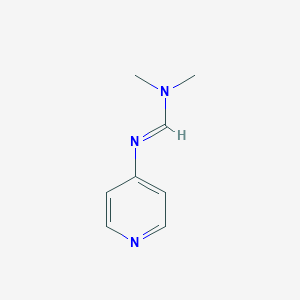
Formamidine, N,N-dimethyl-N'-(4-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound has been extensively studied for its unique properties, which make it an attractive candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as cross-coupling reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' in living organisms. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' in lab experiments is its high solubility in water and other polar solvents. This makes it easy to handle and use in various reactions. Additionally, it has shown excellent catalytic activity, making it an attractive candidate for use in metal-catalyzed reactions.
However, one of the limitations of using Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' is its relatively high cost. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for research on Formamidine, N,N-dimethyl-N'-(4-pyridyl)-'. One area of research could focus on its potential applications in medicine, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and its behavior in various chemical reactions. Finally, research could be conducted to develop more cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
Formamidine, N,N-dimethyl-N'-(4-pyridyl)-' has been extensively used in scientific research, particularly in the field of chemistry. It has been used as a ligand in various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, and has shown excellent catalytic activity. It has also been used in the synthesis of various organic compounds, including heterocycles and natural products.
Propriétés
Numéro CAS |
17350-07-1 |
|---|---|
Nom du produit |
Formamidine, N,N-dimethyl-N'-(4-pyridyl)- |
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-pyridin-4-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-3-5-9-6-4-8/h3-7H,1-2H3 |
Clé InChI |
VRORVZFBBZCSGQ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=NC=C1 |
SMILES canonique |
CN(C)C=NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



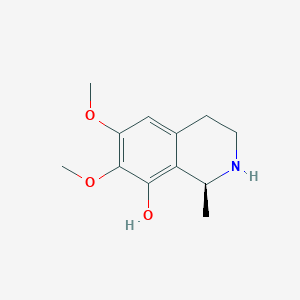
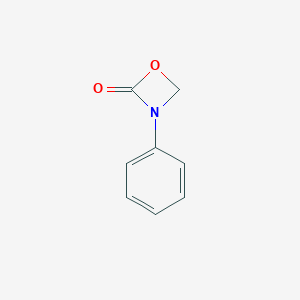
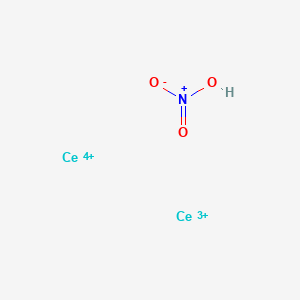

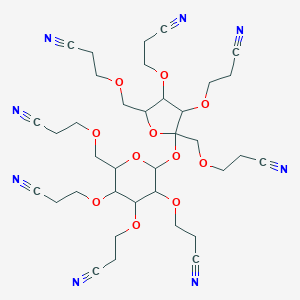
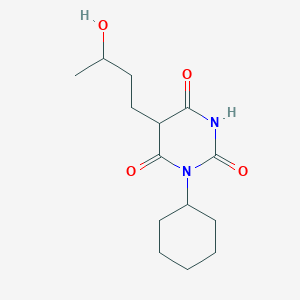
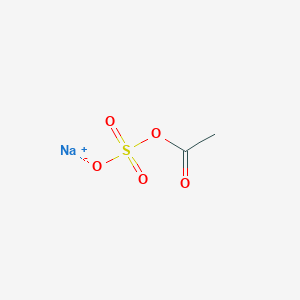

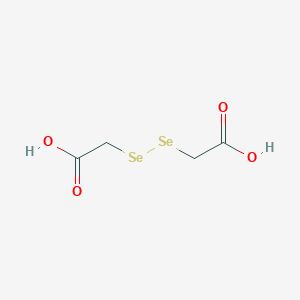
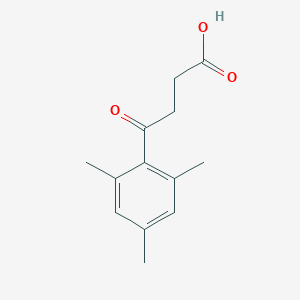
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
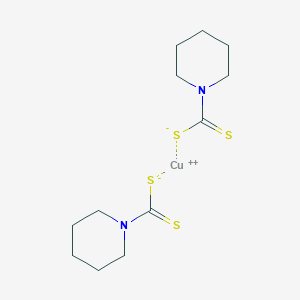
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
